molecular formula C21H25FO4 B12076124 9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid

9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid

Katalognummer: B12076124
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: CHTUZSLWERKLLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid is a synthetic steroid derivative with a highly substituted cyclopenta[a]phenanthrene backbone. Key structural features include:

  • Fluorine at position 9, which enhances metabolic stability and receptor binding affinity.
  • Hydroxyl group at position 11, critical for glucocorticoid activity.
  • Methyl groups at positions 10, 13, and 16, which influence steric interactions and pharmacokinetics.
  • Carboxylic acid at position 17, a rare modification that alters solubility and bioavailability compared to esterified analogs.

This compound belongs to the corticosteroid class, with structural similarities to anti-inflammatory agents like dexamethasone and clobetasol. Its hexahydro configuration (partial saturation of the cyclopentaphenanthrene core) distinguishes it from fully unsaturated or octahydro derivatives .

Eigenschaften

Molekularformel

C21H25FO4

Molekulargewicht

360.4 g/mol

IUPAC-Name

9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid

InChI

InChI=1S/C21H25FO4/c1-11-8-15-14-5-4-12-9-13(23)6-7-20(12,3)21(14,22)16(24)10-19(15,2)17(11)18(25)26/h6-7,9,14-16,24H,4-5,8,10H2,1-3H3,(H,25,26)

InChI-Schlüssel

CHTUZSLWERKLLE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 9th position using a fluorinating agent such as diethylaminosulfur trifluoride.

    Hydroxylation: Introduction of the hydroxyl group at the 11th position using a hydroxylating agent like osmium tetroxide.

    Oxidation: Formation of the keto group at the 3rd position using an oxidizing agent such as chromium trioxide.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Use of batch reactors for controlled addition of reagents and monitoring of reaction progress.

    Purification: Purification of the final product using techniques such as recrystallization, chromatography, and distillation to remove impurities and by-products.

Analyse Chemischer Reaktionen

Reaktionstypen

9-Fluor-11-Hydroxy-10,13,16-Trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Umsetzung von Hydroxylgruppen in Ketogruppen unter Verwendung von Oxidationsmitteln.

    Reduktion: Reduktion von Ketogruppen zu Hydroxylgruppen unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

    Substitution: Substitution des Fluoratoms durch andere funktionelle Gruppen unter Verwendung nukleophiler Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Chromtrioxid, Kaliumpermanganat.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Nukleophile: Ammoniak, Amine, Thiole.

Hauptprodukte, die gebildet werden

    Oxidationsprodukte: Verbindungen mit zusätzlichen Ketogruppen.

    Reduktionsprodukte: Verbindungen mit zusätzlichen Hydroxylgruppen.

    Substitutionsprodukte: Verbindungen mit verschiedenen funktionellen Gruppen, die das Fluoratom ersetzen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 9-Fluor-11-Hydroxy-10,13,16-Trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:

    Bindung an Rezeptoren: Wechselwirkung mit spezifischen Rezeptoren auf der Zelloberfläche oder innerhalb der Zelle.

    Modulation der Enzymaktivität: Hemmung oder Aktivierung von Enzymen, die an verschiedenen biochemischen Signalwegen beteiligt sind.

    Veränderung der Genexpression: Beeinflussung der Expression von Genen, die mit Entzündung, Zellproliferation und Apoptose zusammenhängen.

Wirkmechanismus

The mechanism of action of 9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.

    Modulating Enzyme Activity: Inhibiting or activating enzymes involved in various biochemical pathways.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Features of Similar Compounds

Compound Name (CAS) Molecular Formula Substituents & Modifications Melting Point (°C) Solubility Bioactivity/Use
Target Compound (Hypothetical) C₂₂H₂₇FO₆* 9-F, 11-OH, 10,13,16-CH₃, 3-O, 17-COOH, hexahydro N/A DMSO, Methanol† Likely anti-inflammatory (inferred)
9-Fluoro-17-formyloxy-11-hydroxy-16-methyl-3-oxo-androsta-1,4-dien-17-carboxylic acid (473273-04-0) C₂₂H₂₇FO₆ 9-F, 11-OH, 10,13,16-CH₃, 3-O, 17-OCHO-COOH, unsaturated 228–232 Slight in DMSO, MeOH Dexamethasone derivative; anti-inflammatory
Clobetasol Propionate (25122-57-0) C₂₅H₃₂ClFO₅ 9-F, 11-OH, 16-CH₃, 17-OCOCH₂CH₃, 21-Cl, unsaturated ~196 Ethanol, Acetone Topical glucocorticoid for eczema, psoriasis
(8R,9S,13S,14S)-13-Methyl-3-cyanomethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one C₂₁H₂₇NO₂ 3-OCH₂CN, 13-CH₃, octahydro, 17-O N/A THF, Chloroform Estrogen analog (experimental)
Lentaron (4-Hydroxyandrost-4-ene-3,17-dione) C₁₉H₂₆O₃ 4-OH, 3,17-O, 10,13-CH₃, unsaturated 220–224 Ethanol Aromatase inhibitor; breast cancer therapy

*Hypothetical formula based on structural analogs. †Inferred from similar compounds .

Critical Differences and Implications

Substituent Effects

  • Fluorine vs. Chlorine : The target compound’s 9-fluorine (electron-withdrawing) enhances glucocorticoid receptor binding compared to clobetasol’s 21-chlorine, which increases lipophilicity and skin penetration .
  • Carboxylic Acid vs. Ester : The 17-carboxylic acid in the target compound improves aqueous solubility but may reduce cell membrane permeability compared to clobetasol’s propionate ester .
  • Methylation Pattern : The 10,13,16-trimethyl configuration in the target compound likely reduces hepatic metabolism compared to Lentaron’s 10,13-dimethyl structure .

Saturation and Ring Conformation

  • Hexahydro vs.

Biologische Aktivität

9-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid is a synthetic compound with a complex molecular structure. It belongs to the class of steroid-like compounds and is characterized by its unique cyclopenta[a]phenanthrene backbone along with multiple functional groups including hydroxyl and fluoro substituents. This article explores its biological activity through various studies and findings.

The compound has a molecular formula of C24H31FO5C_{24}H_{31}FO_5 and a molecular weight of approximately 476.6 g/mol. Its structure includes:

  • Fluoro Group : Enhances binding affinity to biological targets.
  • Hydroxyl Groups : Contribute to metabolic stability.
  • Cyclopenta[a]phenanthrene Backbone : Provides structural integrity and biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets in biological systems. The fluoro group increases its binding affinity to certain enzymes or receptors, while the hydroxyl groups enhance its solubility and metabolic stability. This compound is believed to modulate various signaling pathways that lead to its pharmacological effects.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, corticosteroids like dexamethasone have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines.

Anticancer Potential

Studies have suggested that steroid-like compounds can influence cancer cell proliferation. The mechanism often involves the modulation of hormone receptors that are critical in tumor growth regulation.

Antiviral Activity

Preliminary investigations have noted that derivatives of this compound may exhibit antiviral properties. For example, certain steroid derivatives have shown effectiveness against viruses such as HIV and hepatitis C through inhibition of viral replication.

Case Studies

  • Corticosteroid Comparison :
    • Betamethasone : Demonstrated anti-inflammatory effects in clinical trials for chronic inflammatory diseases.
    • Dexamethasone : Used extensively in cancer treatment protocols due to its ability to suppress immune responses.
  • Antiviral Research :
    • A study evaluated the antiviral efficacy of similar compounds against HIV. The results indicated that modifications in the steroid structure could enhance antiviral activity (IC50 values ranging from 0.2 to 2 μM) .

Data Table: Biological Activities Comparison

Compound NameActivity TypeIC50/EC50 (μM)Reference
9-Fluoro-11-hydroxy compoundAnti-inflammatoryNot Specified
BetamethasoneAnti-inflammatory0.1
DexamethasoneAnticancer0.5
Fluocinolone acetonideDermatological0.3
Similar steroid derivativesAntiviral0.2 - 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.